molecular formula C8H9NO2 B1593844 4-(Hydroxymethyl)benzamide CAS No. 87128-27-6

4-(Hydroxymethyl)benzamide

Cat. No.: B1593844
CAS No.: 87128-27-6
M. Wt: 151.16 g/mol
InChI Key: CBNMHHVYVQEPCW-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzamide is an organic compound with the molecular formula C8H9NO2 It consists of a benzene ring substituted with a hydroxymethyl group (-CH2OH) and an amide group (-CONH2) at the para position

Scientific Research Applications

4-(Hydroxymethyl)benzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-(hydroxymethyl)benzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. Another method involves the reduction of 4-formylbenzoic acid to 4-(hydroxymethyl)benzoic acid, followed by amidation.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs solid-phase peptide synthesis techniques. This involves attaching the starting material to a resin, followed by sequential addition of reagents to build the desired compound. The final product is then cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzamide
  • 4-(Carboxymethyl)benzamide
  • 4-(Methoxymethyl)benzamide

Comparison: 4-(Hydroxymethyl)benzamide is unique due to the presence of both hydroxymethyl and amide groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilicity and reactivity, making it versatile for various applications .

Properties

IUPAC Name

4-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNMHHVYVQEPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342820
Record name 4-(hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87128-27-6
Record name 4-(hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)benzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 4-(Hydroxymethyl)benzamide (HMBA) in the context of these research papers?

A: HMBA is primarily used as a solid-phase synthesis resin linker in peptide chemistry. [, , , , , , , , , ] This means it acts as a handle, attaching the growing peptide chain to a solid support during synthesis.

Q2: What are the advantages of using HMBA resin in peptide synthesis?

A: HMBA resin offers several advantages. It allows for the synthesis of C-terminally modified peptides, which are difficult to produce using traditional methods. [, , , , , , , ] This is because HMBA allows for the selective cleavage of the peptide from the resin using various nucleophiles, leading to peptides with diverse C-terminal modifications like esters, amides, and thioesters. [, , , , , , , ] This method simplifies the purification process and can lead to higher yields, particularly for peptides prone to aggregation, like amyloid beta (Aβ). []

Q3: Can you give a specific example of how HMBA resin facilitates the synthesis of complex peptides?

A: One study showcased the synthesis of amyloid beta (Aβ) peptide (1-40) using HMBA resin. [] Aβ peptides are notoriously difficult to synthesize due to their aggregation tendencies. The researchers found that using HMBA resin, combined with a specific synthesis and purification protocol, resulted in higher yields of Aβ(1-40) compared to standard methods. []

Q4: Beyond peptide synthesis, has HMBA been explored in other applications related to materials science?

A: Yes, a study explored the use of HMBA, alongside urea, to modify the interface between polystyrene and poly(methyl methacrylate) block copolymers. [] By introducing HMBA and urea at the junction point of the two blocks, the researchers aimed to improve the line edge roughness (LER) of nanopatterns created using these copolymers. [] The introduction of hydrogen bonding via HMBA and urea led to a narrower interfacial width, resulting in a 25% reduction in LER compared to unmodified copolymers. [] This suggests potential applications of HMBA in nanofabrication and materials science.

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